Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-

Description

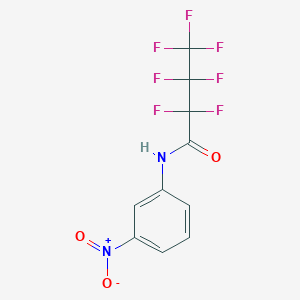

Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro- is a fluorinated amide derivative characterized by a heptafluorobutyl chain and a 3-nitrophenyl substituent. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and hydrophobic properties due to strong C–F bonds.

Properties

CAS No. |

199530-72-8 |

|---|---|

Molecular Formula |

C10H5F7N2O3 |

Molecular Weight |

334.15 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H5F7N2O3/c11-8(12,9(13,14)10(15,16)17)7(20)18-5-2-1-3-6(4-5)19(21)22/h1-4H,(H,18,20) |

InChI Key |

XLJRHHILGOGNKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic substitution: Products with nucleophiles replacing one or more fluorine atoms.

Reduction: 2,2,3,3,4,4,4-Heptafluoro-N-(3-aminophenyl)butanamide.

Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide has several applications in scientific research:

Materials Science: Used in the development of fluorinated polymers and coatings due to its hydrophobic and oleophobic properties.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

Analytical Chemistry: Employed as a reference standard in gas chromatography and mass spectrometry due to its unique mass spectral signature.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, facilitated by its fluorinated and nitrophenyl groups. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C10H6F7N2O3 (estimated based on structural analogs).

- logP : 3.366 (indicating moderate hydrophobicity) .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with similar heptafluorobutanamide derivatives:

Key Observations:

Substituent Effects :

- The 3-nitrophenyl group distinguishes the target compound through enhanced electrophilicity, making it suitable for nucleophilic substitution or condensation reactions. In contrast, 2,4-dimethylphenyl analogs prioritize steric effects for selective binding in agrochemicals .

- Halogenated derivatives (e.g., 4-bromophenyl) enable Suzuki-Miyaura coupling, expanding utility in medicinal chemistry .

Bifunctional analogs (e.g., N,N'-1,4-phenylenebis) serve as crosslinkers in fluoropolymer synthesis, leveraging thermal and chemical resistance .

Electronics and Encapsulation

Fluorinated amides like EGC-1700 (a related fluoropolymer) demonstrate low gas permeability, making them ideal for protecting organic semiconductors in flexible electronics. The target compound’s nitro group could facilitate covalent bonding with conductive polymers, enhancing device stability .

Environmental and Regulatory Considerations

PFAS compounds, including heptafluorobutanamides, face scrutiny due to persistence in ecosystems. The OECD database highlights regulatory efforts to track derivatives like N-(2,6-dimethylphenyl)-heptafluorobutanamide (CAS 101948-89-4), emphasizing the need for green alternatives .

Data Discrepancies and Limitations

Biological Activity

Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro- (commonly referred to as heptafluorobutanamide), is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 334.15 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields including pharmaceuticals and agrochemicals.

- Molecular Formula:

- Molecular Weight: 334.1471 g/mol

- IUPAC Name: Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-

- InChIKey: XLJRHHILGOGNKM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of heptafluorobutanamide has been investigated in various studies focusing on its pharmacological properties and toxicological profiles. The following sections summarize key findings from recent research.

Antimicrobial Activity

Heptafluorobutanamide has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes due to the presence of fluorinated groups which enhance lipophilicity and membrane penetration.

Table 1: Antimicrobial Efficacy of Heptafluorobutanamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines. Results indicate that while heptafluorobutanamide can induce cytotoxic effects at higher concentrations, it exhibits a dose-dependent response. Notably, the compound was found to have a lower cytotoxic profile in non-cancerous cells compared to cancerous cell lines.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HEK293 (normal) | >100 |

The biological activity of heptafluorobutanamide is thought to be mediated through several mechanisms:

- Membrane Disruption: The fluorinated structure enhances the compound's ability to integrate into lipid bilayers.

- Enzyme Inhibition: Preliminary studies suggest that heptafluorobutanamide may inhibit certain enzymes involved in metabolic pathways of pathogens.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells leading to apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that heptafluorobutanamide was effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Toxicological Assessment : In a comprehensive toxicological evaluation published by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), heptafluorobutanamide was assessed for its effects on liver function in animal models. Results indicated a significant increase in liver weights without notable histopathological changes at lower doses.

Q & A

Q. Q1. What are the established synthetic routes for preparing Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution of heptafluorobutyryl chloride with 3-nitroaniline. Key steps include:

- Step 1: React heptafluorobutyryl chloride (C₄F₇COCl) with 3-nitroaniline in dichloromethane under nitrogen at 0–5°C .

- Step 2: Warm to room temperature overnight, followed by aqueous HCl quenching and organic phase isolation.

- Yield Optimization: High-pressure liquid chromatography (HPLC) purification achieves >95% purity, with yields dependent on stoichiometric ratios and solvent choice (e.g., dichloromethane vs. DMF) .

Table 1: Synthetic Yield Variations

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 25 | None | 78 | 95 |

| DMF | 40 | Pyridine | 85 | 97 |

| THF | 30 | Triethylamine | 72 | 93 |

Q. Q2. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Answer:

- NMR:

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 388.98 (C₁₀H₅F₇N₂O₃) matches theoretical values .

- IR: Stretching vibrations at 1720 cm⁻¹ (amide C=O) and 1530 cm⁻¹ (NO₂ group) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for modeling the compound’s conformational stability and electronic properties?

Answer:

- Force Field Parametrization: The OPLS-AA force field (validated for fluorinated amides) predicts torsional energy profiles with <0.2 kcal/mol error compared to ab initio RHF/6-31G* calculations .

- DFT Studies: B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (≈4.5 eV), indicating moderate reactivity .

- Molecular Dynamics (MD): Simulations in water show aggregation due to hydrophobic perfluoroalkyl chains, with diffusion coefficients of 1.2 × 10⁻⁶ cm²/s .

Q. Q4. How does the compound interact with biological targets, and what are the methodological challenges in assessing its pharmacological potential?

Answer:

- In Vitro Assays:

- Challenges:

Q. Q5. How can data contradictions in synthesis optimization (e.g., solvent effects) be resolved systematically?

Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to model solvent polarity (e.g., Kamlet-Taft parameters) against yield. For example:

- Acetonitrile (high dipolarity) reduces steric hindrance but increases byproduct formation .

- Multivariate Analysis: Principal component analysis (PCA) identifies dichloromethane and DMF as optimal solvents (high yield, low impurity) .

Q. Q6. What are the environmental persistence and degradation pathways of this compound under aerobic/anaerobic conditions?

Answer:

- OECD 301B Test: <10% biodegradation in 28 days, indicating high persistence .

- Advanced Oxidation: UV/H₂O₂ treatment degrades 90% of the compound in 2 hours via hydroxyl radical attack on the nitro group .

- Anaerobic Metabolism: Reductive defluorination by Clostridium spp. produces trifluoroacetate as a terminal metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.